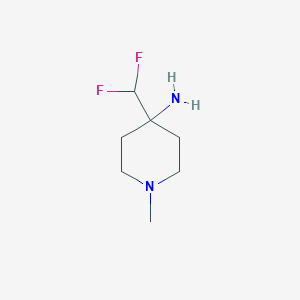
4-(Difluoromethyl)-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1-methylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The presence of the difluoromethyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of piperidine derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by the introduction of the difluoromethyl group through nucleophilic substitution or radical chemistry. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-methylpiperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-1-methylpiperidin-4-amine
- 4-(Methyl)-1-methylpiperidin-4-amine
- 4-(Chloromethyl)-1-methylpiperidin-4-amine
Uniqueness
4-(Difluoromethyl)-1-methylpiperidin-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. Compared to its analogs, the difluoromethyl group enhances metabolic stability, lipophilicity, and hydrogen bond donor ability, making it a valuable compound in drug design and material science .
Properties
Molecular Formula |
C7H14F2N2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C7H14F2N2/c1-11-4-2-7(10,3-5-11)6(8)9/h6H,2-5,10H2,1H3 |
InChI Key |
MDVXLKXCESWZOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13213881.png)
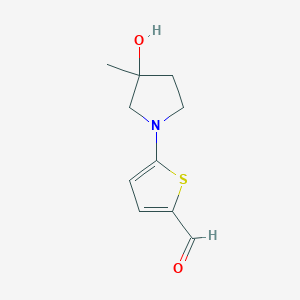
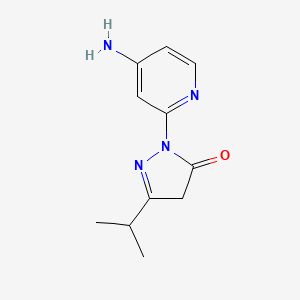
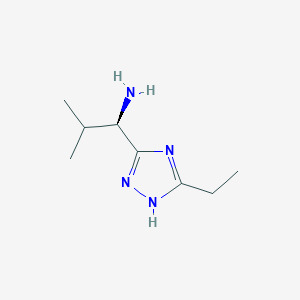
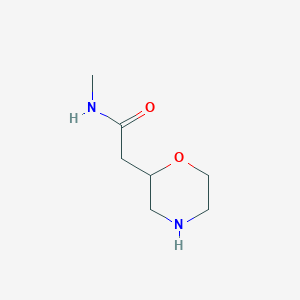
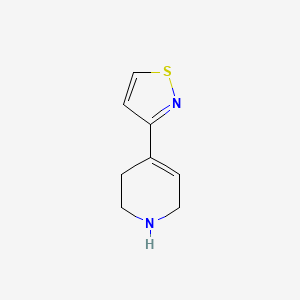
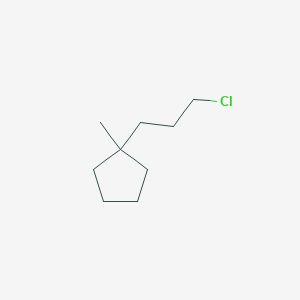
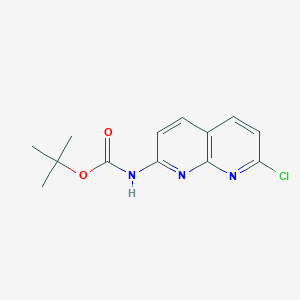
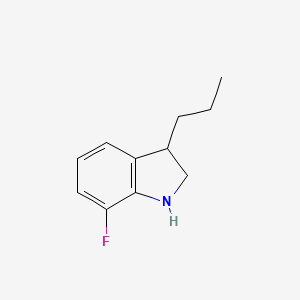
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B13213956.png)
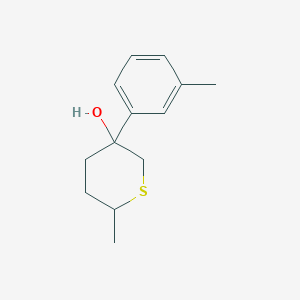


![[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13213982.png)
